molecular formula C9H16ClN B6208150 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride CAS No. 2703779-93-3

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6208150
CAS No.: 2703779-93-3
M. Wt: 173.7
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Description

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic framework imparts significant conformational rigidity, which can influence the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by the introduction of the prop-2-en-1-yl group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and scalability. The reaction conditions are carefully controlled to avoid side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bond in the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs of the original compound.

Scientific Research Applications

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-thiaspiro[3.3]heptane hydrochloride: This compound shares a similar spirocyclic structure but contains a sulfur atom, which can influence its chemical and biological properties.

    1,3-dehydroadamantane: Another spirocyclic compound with different substituents, used in various chemical and biological applications.

Uniqueness

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific combination of a spirocyclic core and a prop-2-en-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

2703779-93-3

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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